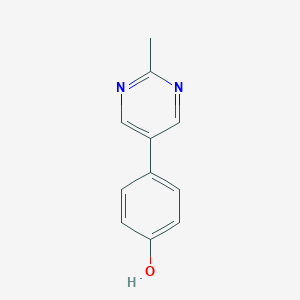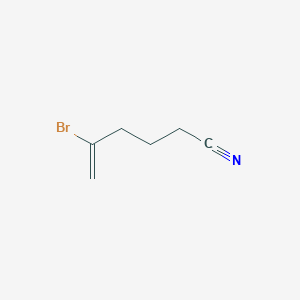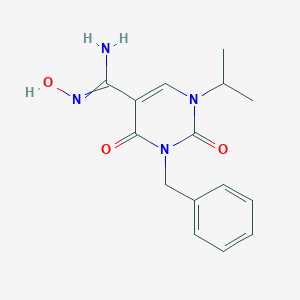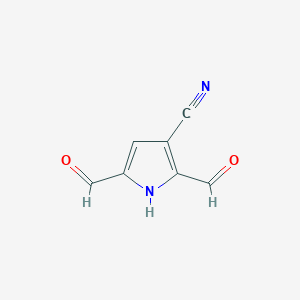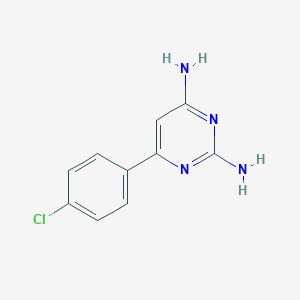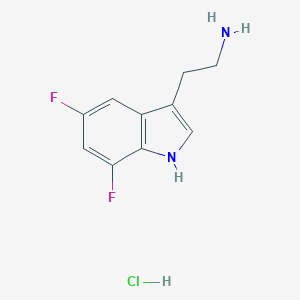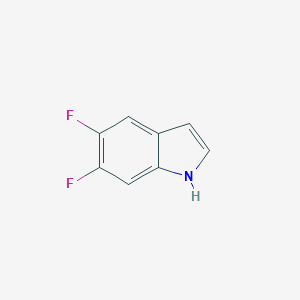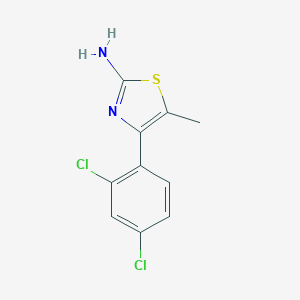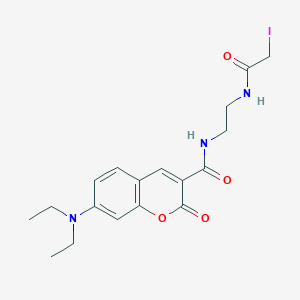
2,3-Dimethylphenylboronic acid
概要
説明
Synthesis Analysis
The synthesis of boronic acid derivatives, including 2,3-Dimethylphenylboronic acid, often involves organometallic reactions where aryl halides are coupled with boronic acids under the influence of a catalyst. For instance, the Suzuki coupling reaction is a prevalent method for synthesizing arylboronic acids, which might be applicable to 2,3-Dimethylphenylboronic acid as well. Additionally, direct borylation of aromatic compounds using borylation agents under specific conditions can also lead to the formation of such compounds.
Molecular Structure Analysis
The molecular structure of 2,3-Dimethylphenylboronic acid is characterized by the presence of a boron atom covalently bonded to two hydroxyl groups and a phenyl ring substituted at the 2 and 3 positions by methyl groups. This structure is pivotal for its reactivity and interaction with other molecules. X-ray crystallography and NMR spectroscopy are commonly used techniques to elucidate the structure of boronic acid derivatives, offering insights into the bond lengths, angles, and overall geometry of the molecule.
Chemical Reactions and Properties
2,3-Dimethylphenylboronic acid participates in various chemical reactions, notably in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a boron source for forming carbon-carbon bonds. Its chemical properties are significantly influenced by the boron atom, which can undergo trigonal planar to tetrahedral transitions upon binding to nucleophiles. This behavior is crucial for its role in dynamic covalent chemistry and the formation of boronate esters.
Physical Properties Analysis
The physical properties of 2,3-Dimethylphenylboronic acid, including melting point, boiling point, and solubility in different solvents, are essential for its handling and application in synthesis. Its stability in the presence of air and moisture, crystalline structure, and phase behavior under various temperatures are also significant characteristics that impact its utility in chemical processes.
Chemical Properties Analysis
Chemically, 2,3-Dimethylphenylboronic acid exhibits typical boronic acid reactivity, such as forming cyclic esters with diols and participating in condensation reactions. Its electron-deficient boron atom makes it a Lewis acid, allowing it to interact with Lewis bases, which is a foundational aspect of its reactivity in organic synthesis. The compound's pKa values and its behavior in different pH environments also dictate its reactivity and compatibility with various reaction conditions.
For detailed studies and further information on 2,3-Dimethylphenylboronic acid, including its synthesis, molecular structure, and properties, the following references provide comprehensive insights:
- Synthesis and characterization of boronic acid derivatives (Pomerantz et al., 2002).
- Studies on the molecular structure and spectroscopic properties of boronic acids (Alver & Parlak, 2010).
- Reaction mechanisms and applications of boronic acid derivatives in organic synthesis (Martins et al., 2016).
科学的研究の応用
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : 2,3-Dimethylphenylboronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of a stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results or Outcomes : The use of 2,3-Dimethylphenylboronic acid in Suzuki–Miyaura coupling has been shown to be effective, contributing to the success and wide application of this reaction .
-
Sensing Applications
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids, including 2,3-Dimethylphenylboronic acid, are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Food, Drug, Pesticide or Biocidal Product Use
- Scientific Field : Food Science, Pharmacology, Agriculture
- Application Summary : Boronic acids, including 2,3-Dimethylphenylboronic acid, can be used in the production of food, drugs, pesticides, or biocidal products . They can act as intermediates in the synthesis of these products .
- Methods of Application : The specific methods of application can vary widely depending on the specific product being synthesized .
- Results or Outcomes : The use of boronic acids in these fields can lead to the production of a wide range of products, each with their own specific outcomes .
-
Laboratory Chemicals
- Scientific Field : Chemistry
- Application Summary : 2,3-Dimethylphenylboronic acid can be used as a laboratory chemical in various chemical reactions .
- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being carried out .
- Results or Outcomes : The use of 2,3-Dimethylphenylboronic acid in these reactions can lead to a wide range of outcomes, depending on the specific reaction .
-
Fire Extinguishing Media
- Scientific Field : Fire Safety
- Application Summary : Boronic acids, including 2,3-Dimethylphenylboronic acid, can be used in the production of fire extinguishing media . They can act as components in these products .
- Methods of Application : The specific methods of application can vary widely depending on the specific product being synthesized .
- Results or Outcomes : The use of boronic acids in these fields can lead to the production of a wide range of products, each with their own specific outcomes .
-
Chemical Synthesis
- Scientific Field : Chemistry
- Application Summary : 2,3-Dimethylphenylboronic acid is often used as a reactant in various chemical syntheses . It can be used in the production of a wide range of chemical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific reaction being carried out .
- Results or Outcomes : The use of 2,3-Dimethylphenylboronic acid in these reactions can lead to a wide range of outcomes, depending on the specific reaction .
Safety And Hazards
2,3-Dimethylphenylboronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
(2,3-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYANAWVBDFAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378432 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethylphenylboronic acid | |
CAS RN |
183158-34-1 | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183158-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

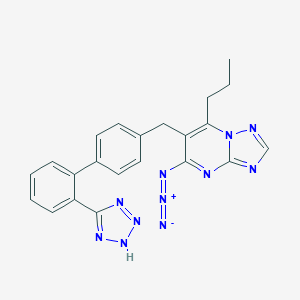
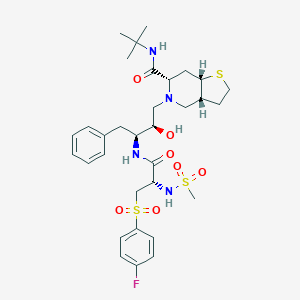
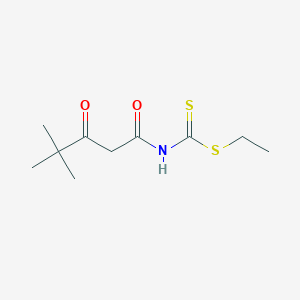
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
